molecular formula C12H10N2O3 B155317 5-Decyano5-Carboxymilrinone CAS No. 80047-38-7

5-Decyano5-Carboxymilrinone

Cat. No.: B155317
CAS No.: 80047-38-7
M. Wt: 230.22 g/mol
InChI Key: TWACACMBUVITDN-UHFFFAOYSA-N
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Description

5-Decyano5-Carboxymilrinone is a heterocyclic compound that features a pyridine ring fused with a pyridine-3-carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Decyano5-Carboxymilrinone typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with suitable carboxylic acid precursors under controlled conditions. The reaction may involve catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may utilize large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .

Chemical Reactions Analysis

Types of Reactions

5-Decyano5-Carboxymilrinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-Decyano5-Carboxymilrinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Decyano5-Carboxymilrinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Decyano5-Carboxymilrinone is unique due to its specific arrangement of functional groups and the presence of two pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-7-9(8-2-4-13-5-3-8)6-10(12(16)17)11(15)14-7/h2-6H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWACACMBUVITDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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